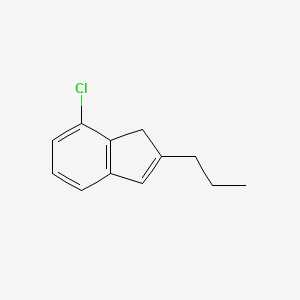

7-Chloro-2-propyl-1H-indene

Description

Contextual Significance of Indene (B144670) Derivatives in Organic Chemistry

Indene (C₉H₈) is a polycyclic aromatic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentene (B43876) ring. scitoys.com This core structure is a recurring motif in a variety of natural products and synthetic molecules with significant biological and pharmaceutical activities. nih.govwikipedia.org The versatility of the indene scaffold allows for a wide range of chemical modifications, leading to a diverse array of derivatives with tailored properties.

The reactivity of the indene ring system, including its susceptibility to polymerization and condensation reactions, makes it a valuable precursor in the synthesis of indene/coumarone thermoplastic resins. scitoys.com Furthermore, functionalized indenes are crucial intermediates in the construction of more complex molecules, including ligands for organometallic complexes and frameworks for advanced materials. scitoys.com The development of novel synthetic methodologies to access functionalized indene derivatives remains an active area of research, with techniques such as transition-metal-catalyzed cyclizations and cross-coupling reactions being prominently featured in the literature. organic-chemistry.org

Academic Relevance of Halogenated Indene Scaffolds

The introduction of halogen atoms onto the indene scaffold, creating halogenated indenes, significantly broadens the chemical space and potential applications of these compounds. Halogenation can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. In the context of medicinal chemistry, halogenated organic compounds are of immense interest due to their ability to participate in halogen bonding, a non-covalent interaction that can play a crucial role in ligand-receptor binding.

The presence of a chlorine atom, as in 7-Chloro-2-propyl-1H-indene, introduces an element of specificity and can modulate the electronic properties of the indene ring system. This can affect its reactivity in subsequent chemical transformations and its utility in various applications. Research into halogenated heterocyclic and polycyclic scaffolds, including indenes, is a vibrant area of study, driven by the quest for new therapeutic agents and functional materials. google.com The strategic placement of halogen substituents is a key design element in the development of molecules with desired biological activities, including anti-inflammatory and anticancer properties. nih.gov

While specific research findings on this compound are not extensively available in the public domain, its structural components suggest its potential role as an intermediate in organic synthesis or as a scaffold for the development of new chemical entities. The following sections will provide available data and context based on related compounds.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃Cl | N/A |

| CAS Number | 1003709-23-6 | N/A |

| Predicted Boiling Point | Data not available | N/A |

| Predicted Melting Point | Data not available | N/A |

| Predicted Density | Data not available | N/A |

Spectroscopic Data

Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not publicly documented. However, analysis of related compounds can provide an indication of the expected spectral features.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 2-n-alkylamino-naphthalene-1,4-dione, shows distinct signals for the aromatic and alkyl protons, with chemical shifts influenced by the substituents. nih.gov For this compound, one would expect to see signals corresponding to the aromatic protons on the chlorinated benzene ring, protons on the five-membered ring, and the protons of the propyl group.

¹³C NMR Spectroscopy: The carbon NMR spectrum would be expected to show 12 distinct signals corresponding to the carbon atoms in the molecule. The chemical shifts would be influenced by the chlorine atom and the propyl group. Data for similar substituted fluorenylspirohydantoins has been fully assigned using 2D NMR techniques. bas.bg

Mass Spectrometry: The mass spectrum of a chlorinated compound is characterized by the presence of isotopic peaks for the molecular ion due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio. libretexts.org This would result in M+ and M+2 peaks, providing a clear signature for the presence of a single chlorine atom in the molecule. High-resolution mass spectrometry is a key technique for the analysis of halogenated compounds. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic and alkyl groups, C=C stretching of the aromatic and cyclopentene rings, and a C-Cl stretching vibration.

| Spectroscopic Data | Predicted Features |

| ¹H NMR | Aromatic, olefinic, and aliphatic proton signals. |

| ¹³C NMR | 12 distinct carbon signals. |

| Mass Spec. | Presence of M+ and M+2 isotopic peaks in a ~3:1 ratio. |

| IR | C-H, C=C, and C-Cl stretching vibrations. |

Synthesis and Reactivity

Synthesis of this compound

A specific, documented synthetic route for this compound is not available in the reviewed literature. However, general methods for the synthesis of substituted indenes are well-established. These often involve intramolecular cyclization reactions. For example, Friedel-Crafts acylation of an appropriately substituted phenylpropionic acid chloride can yield an indanone, which can then be further modified. beilstein-journals.org Another approach involves the transition metal-catalyzed reaction of substituted phenylboronic acids with alkynes. organic-chemistry.org The synthesis of this compound would likely start from a precursor already containing the chloro and/or propyl substituents or involve their introduction at a later stage of the synthetic sequence.

Chemical Reactions of this compound

Specific reactivity data for this compound is not documented. The reactivity of the molecule would be dictated by the indene core and the influence of the chloro and propyl substituents. The indene ring system can undergo electrophilic substitution on the benzene ring, with the position of substitution directed by the existing substituents. pdx.edu The double bond in the five-membered ring is susceptible to addition reactions. The allylic protons on the five-membered ring are also reactive and can be involved in various transformations. The chlorine atom on the aromatic ring could potentially participate in nucleophilic aromatic substitution reactions under certain conditions or undergo cross-coupling reactions. The reactivity of allenes with indoles highlights the nucleophilic character of the indene ring system. uea.ac.uk

Patented Research and Applications

While no patents specifically claiming this compound have been identified, the broader class of indene derivatives is the subject of extensive patented research, particularly in the pharmaceutical sector. google.com Indene derivatives have been investigated for a wide range of therapeutic applications, including as anti-inflammatory agents and as inhibitors of tubulin polymerization for anticancer and anti-angiogenic purposes. nih.gov The indazole scaffold, which is structurally related to indene, is also a prominent feature in many patented therapeutic agents. nih.gov The presence of this compound in the catalogs of chemical suppliers suggests its potential use as a building block in the synthesis of more complex, potentially patentable molecules.

Strategies for Indene Ring Formation

The construction of the indene framework is a fundamental objective in organic synthesis due to its prevalence in biologically active molecules and materials science. Cyclization reactions, particularly those catalyzed by transition metals, offer powerful and versatile methods for creating this bicyclic system.

Cyclization Reactions

Transition metal catalysis has emerged as a cornerstone for the synthesis of complex organic molecules, and the formation of indenes is no exception. Catalysts based on palladium, rhodium, iron, and silver have been extensively developed to facilitate the construction of the indene ring from various starting materials. These methods often proceed with high efficiency and selectivity under mild reaction conditions.

Transition Metal-Catalyzed Cyclizations

Palladium-Catalyzed Annulations

Palladium catalysts are highly effective in promoting the formation of indene derivatives through annulation reactions. These strategies typically involve the cyclization of substrates containing both an aryl and an alkyne moiety.

One notable approach involves the palladium(II)-catalyzed reaction of o-alkynylbenzylidene ketones. This method allows for the synthesis of functionalized indenes through a process initiated by the trans-nucleopalladation of the alkyne. This is followed by a conjugate addition and is completed by the protonolysis of the carbon-palladium bond. nih.govresearchgate.net The use of acetate and halide ions as nucleophiles can lead to the formation of 3-acetoxy- and 3-halogen-substituted indenes in high yields. nih.gov

Another significant palladium-catalyzed route utilizes propargylic compounds. For instance, propargylic carbonates, in the presence of a palladium catalyst and in situ generated organozinc compounds, undergo a carboannulation and arylation reaction to produce a diverse range of indene derivatives. nih.govrsc.org This reaction is valued for its mild conditions and the good to excellent yields of the resulting indene products. nih.govrsc.org The palladium-catalyzed cyclization of propargylic compounds is a versatile tool for creating both carbocyclic and heterocyclic structures. acs.org Additionally, palladium-catalyzed hydride-transfer reactions of propargylic amines can be employed to synthesize allenes, which are valuable intermediates in organic synthesis. nih.govorganic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Indene Synthesis

| Starting Material | Catalyst/Reagents | Product Type | Yield | Reference |

|---|---|---|---|---|

| o-Alkynylbenzylidene ketones | Palladium(II) | Functionalized indenes | High | nih.gov |

| Propargylic carbonates | Palladium catalyst, organozinc compounds | Indene derivatives | Good to Excellent | nih.govrsc.org |

| Propargylic amines | Pd(dba)₃·CHCl₃, (C₆F₅)₃P | Allenes | Good | organic-chemistry.org |

Rhodium-Catalyzed Cyclizations

Rhodium catalysts have also proven to be highly effective in the synthesis of indenes through various cyclization pathways.

A notable example is the rhodium(I)-catalyzed reaction of 2-(chloromethyl)phenylboronic acids with alkynes, which yields indene derivatives in high yields. organic-chemistry.orgorganic-chemistry.orgacs.org The regioselectivity of this reaction is influenced by the steric properties of the alkyne substituents. organic-chemistry.orgorganic-chemistry.orgacs.org The proposed mechanism involves a cascade of transmetalation to form an arylrhodium(I) intermediate, followed by alkyne insertion, oxidative addition of the C-Cl bond, and finally, reductive elimination to construct the indene ring. organic-chemistry.org

Furthermore, rhodium catalysis can be used for the synthesis of indenes from propargylic alcohols and organoboronic acids. acs.org This method involves a selective 1,4-rhodium migration as a key step, with the ligand DPEphos playing a crucial role in promoting the transformation. acs.org Propargylic alcohols are versatile starting materials in organic synthesis and their direct transformation into other valuable compounds is an area of active research. rsc.org

Table 2: Overview of Rhodium-Catalyzed Indene Synthesis

| Starting Materials | Catalyst System | Key Feature | Yield | Reference |

|---|---|---|---|---|

| 2-(Chloromethyl)phenylboronic acid and alkynes | Rh(I) complex | Regioselectivity dependent on alkyne sterics | High | organic-chemistry.orgorganic-chemistry.orgacs.org |

| Propargylic alcohols and organoboronic acids | Rhodium catalyst with DPEphos | Selective 1,4-rhodium migration | Not specified | acs.org |

Iron-Catalyzed Cyclizations

Iron catalysts, being more economical and environmentally friendly than many precious metal catalysts, have garnered significant attention for their application in organic synthesis, including the formation of indenes.

A prominent iron-catalyzed method involves the reaction of N-benzylic sulfonamides with internal alkynes in the presence of a catalytic amount of ferric chloride (FeCl₃). organic-chemistry.org This reaction proceeds through the FeCl₃-catalyzed cleavage of the sp³ carbon-nitrogen bond to generate a benzyl cation intermediate, which then reacts with the alkyne to afford functionalized indene derivatives with very high regioselectivity. organic-chemistry.org The cleavage of C-N bonds in N-benzylic sulfonamides is a key step in this process. nih.gov Similar FeCl₃-catalyzed cyclizations have been observed with arylallenes and N-benzylic sulfonamides, also yielding polysubstituted indenes. researchgate.net

Iron catalysts are also effective in promoting 1,5-enyne cycloisomerization reactions via a 5-endo-dig cyclization to synthesize 3-(inden-1-yl)indole derivatives. nih.govcolab.ws

Table 3: Iron-Catalyzed Synthesis of Indene Derivatives

| Reactants | Catalyst | Key Transformation | Product | Reference |

|---|---|---|---|---|

| N-Benzylic sulfonamides and internal alkynes | FeCl₃ | C-N bond cleavage and cyclization | Functionalized indenes | organic-chemistry.org |

| Arylallenes and N-benzylic sulfonamides | FeCl₃ | Carbocation-initiated cyclization | Polysubstituted indenes | researchgate.net |

| 1,5-Enynes | Fe(OTf)₃ | 1,5-Enyne cycloisomerization | 3-(Inden-1-yl)indoles | nih.govcolab.ws |

Silver-Catalyzed Annulative Coupling

Silver catalysts provide another avenue for the synthesis of substituted indenes, particularly through the annulative coupling of secondary benzyl alcohols with alkynes. oup.comnii.ac.jp This reaction proceeds efficiently to give 1,2,3-substituted indene derivatives as 1:1 coupling products. oup.comnii.ac.jpoup.com This method offers a direct synthetic route to indenes from readily available starting materials under mild conditions. oup.comoup.com The silver catalyst is believed to facilitate both the dehydration of the alcohol and the activation of C-H bonds. organic-chemistry.org

Table 4: Silver-Catalyzed Annulative Coupling for Indene Synthesis

| Reactants | Catalyst | Product | Key Advantage | Reference |

|---|---|---|---|---|

| Secondary benzyl alcohols and internal alkynes | Silver catalyst | 1,2,3-Substituted indenes | Direct synthesis from available materials | oup.comnii.ac.jpoup.com |

Cobalt-Catalyzed Reductive Cyclization

Cobalt-catalyzed reductive cyclization has emerged as a cost-effective and powerful method for the construction of carbo- and heterocyclic five-membered rings from linear precursors like enynes and diynes. nih.govorganic-chemistry.org These reactions typically employ a cobalt(I) catalyst, which can be generated in situ from stable cobalt(II) precursors, and utilize a reductant such as hydrogen gas (H₂) or electrochemical conditions. nih.govnih.gov The general mechanism involves the formation of a cobaltacycle intermediate, which then undergoes further reaction to yield the cyclized product. organic-chemistry.org This approach is noted for its efficiency and ability to avoid common side reactions like olefin isomerization and over-reduction. organic-chemistry.orgnih.gov While direct synthesis of this compound via this method is not prominently documented, the fundamental transformation is applicable to the formation of the core five-membered ring of the indene system.

The versatility of this method is demonstrated in the reductive cyclization of 1,6-enynes, which can be achieved with high regio- and enantioselectivity, particularly under electrochemical conditions where water serves as the hydride source. nih.gov

Table 1: Overview of Cobalt-Catalyzed Reductive Cyclization

| Catalyst System | Substrate Type | Reductant | Product Type | Key Features |

|---|---|---|---|---|

| CoBr₂·6H₂O / Xantphos-type ligand | Enynes, Diynes | H₂ (1 atm) | Cyclized alkanes/alkenes | Economical, avoids over-reduction. organic-chemistry.orgnih.gov |

Platinum-Catalyzed Cycloisomerization

Platinum complexes, particularly PtCl₂, are highly effective catalysts for the cycloisomerization of enynes. organic-chemistry.orgnih.gov This process is an atom-economical rearrangement that can lead to a diverse array of structural motifs. nih.gov The reaction is initiated by the π-complexation of the electrophilic Pt(II) catalyst to the alkyne portion of the enyne substrate. nih.govacs.org This activation triggers a cationic cascade, resulting in cyclization. Depending on the substrate and reaction conditions, the reaction can yield different products, including 1,3-dienes or polycyclic vinylcyclopropane derivatives. nih.gov The mechanism is supported by the observation that in some cases, simple Lewis or Brønsted acids can catalyze similar transformations. nih.gov This methodology is broadly applicable for forming five-membered ring systems integral to indene structures.

Table 2: Features of Platinum-Catalyzed Enyne Cycloisomerization

| Catalyst | Substrate Type | Solvent | Resulting Structures | Mechanistic Intermediate |

|---|---|---|---|---|

| PtCl₂ | 1,6-Enynes | Dioxane, Acetone | 1,3-Dienes, Vinylcyclopropanes | Cyclopropyl platinacarbene complex. nih.govacs.org |

Ruthenium-Catalyzed Cyclization

Ruthenium catalysts offer remarkable versatility in synthesizing indene and related fused-ring systems through various mechanistic pathways. organic-chemistry.org One prominent strategy involves the cycloisomerization of 2-alkyl-1-ethynylbenzene derivatives, which proceeds via a 1,5-hydrogen shift from an initial metal-vinylidene intermediate to form 1-substituted-1H-indenes. organic-chemistry.org Another powerful approach is the ruthenium-catalyzed [2+2+2] cyclotrimerization, which can efficiently assemble the indane core. acs.org Furthermore, ruthenium catalysis can facilitate C-H activation and annulation cascades, providing access to complex polycyclic structures incorporating the indene framework. researchgate.netrsc.org For instance, aromatic nitriles can undergo cyclization with alkenes in the presence of a ruthenium catalyst to yield substituted isoindolinones, demonstrating the catalyst's ability to forge new rings through C-H functionalization. nih.gov

Table 3: Selected Ruthenium-Catalyzed Routes to Indene and Related Structures

| Catalyst System | Reaction Type | Substrate | Product |

|---|---|---|---|

| TpRuPPh₃(CH₃CN)₂PF₆ | Cycloisomerization | 2-Alkyl-1-ethynylbenzenes | 1-Substituted-1H-indenes. organic-chemistry.org |

| [Ru(p-cymene)Cl₂]₂ | [2+2+2] Cyclotrimerization | Diynes and Alkynes | Indane scaffolds. acs.org |

| [Ru(p-cymene)Cl₂]₂ / AgSbF₆ / Cu(OAc)₂ | C-H Activation/Annulation | Aromatic nitriles and Alkenes | 3-Methyleneisoindolin-1-ones. nih.gov |

Zirconocene-Mediated Intermolecular Coupling

A highly efficient, one-pot multicomponent synthesis for producing highly substituted indenes involves the use of low-valent zirconocene species. acs.orgnih.gov This methodology couples aromatic ketones with alkynes to generate oxazirconacyclopentene intermediates. acs.orgnih.gov Subsequent hydrolysis of this intermediate with a strong acid, such as 20% HCl, for an extended period leads to the formation of indene derivatives in good to excellent yields. acs.orgnih.gov A similar strategy involves the coupling of two alkyne molecules, at least one of which must have an aromatic substituent, to form a zirconacyclopentadiene. Quenching this intermediate with a concentrated acid like H₂SO₄ also results in the formation of highly substituted indenes. nih.gov This approach is valued for its ability to construct complex indene structures from simple starting materials in a single operation.

Table 4: Zirconocene-Mediated Synthesis of Substituted Indenes from Ketones and Alkynes

| Aromatic Ketone | Alkyne | Reaction Conditions | Product Yield |

|---|---|---|---|

| Acetophenone | 5-Decyne | 1) ZrCp₂Cl₂/n-BuLi 2) 20% HCl, 3h | 95%. acs.org |

| Propiophenone | 5-Decyne | 1) ZrCp₂Cl₂/n-BuLi 2) 20% HCl, 3h | 94%. acs.org |

| Acetophenone | 1-Phenyl-1-propyne | 1) ZrCp₂Cl₂/n-BuLi 2) 20% HCl, 3h | 92%. acs.org |

Brønsted Acid-Catalyzed Cyclizations (e.g., of diaryl- and alkyl aryl-1,3-dienes)

The cyclization of diaryl- and alkyl aryl-1,3-dienes represents a direct and efficient route to substituted indenes using a catalytic amount of a strong Brønsted acid. organic-chemistry.orgnih.gov Trifluoromethanesulfonic acid (TfOH) is particularly effective, promoting the reaction under mild conditions to afford a variety of indene derivatives in good to excellent yields. nih.govacs.org The proposed mechanism begins with a Markovnikov proton addition to the diene, which forms a stable benzylic carbocation. organic-chemistry.org This intermediate then undergoes an intramolecular cationic cyclization (an electrophilic attack on the adjacent aryl ring), followed by deprotonation to regenerate the catalyst and yield the indene product. organic-chemistry.org This method demonstrates broad functional group tolerance, including both electron-donating and electron-withdrawing substituents on the aryl rings. acs.orgacs.org

Table 5: Brønsted Acid-Catalyzed Cyclization of 2,3-Diaryl-1,3-butadienes

| Substrate (Substituent on Phenyl Rings) | Catalyst (5 mol%) | Yield |

|---|---|---|

| H | TfOH | 90%. acs.org |

| 2-Methyl | TfOH | 88%. acs.org |

| 4-Methyl | TfOH | 87%. acs.org |

| 4-Methoxy | TfOH | 88%. acs.orgacs.org |

| 4-Chloro | TfOH | 80%. acs.orgacs.org |

Lewis Acid-Promoted Cyclizations (e.g., BCl₃-promoted cyclizations of o-alkynylstyrenes)

Lewis acids can effectively promote the cyclization of o-alkynylstyrenes to generate functionalized indenes. acs.org A notable example is the use of boron trichloride (BCl₃) in a metal-free approach. This reaction proceeds via an electrophilic activation of the alkyne by the Lewis acid, which facilitates a 5-endo-dig cyclization. The process results in the formation of boron-functionalized indenes or benzofulvenes. acs.org The particular product can be controlled by adjusting the reaction conditions. A key advantage of this methodology is the incorporation of a boron moiety into the product, as the resulting C–B bond serves as a versatile handle for subsequent cross-coupling reactions and further molecular elaboration. This strategy was successfully applied in the total synthesis of the anti-inflammatory drug Sulindac. acs.org

Table 6: BCl₃-Promoted Cyclization of an o-Alkynylstyrene

| Substrate | Reagents | Product | Yield |

|---|

Multi-Component Reactions

Multi-component reactions (MCRs) offer a powerful strategy for the synthesis of complex molecules by combining three or more starting materials in a single, efficient operation. acs.org The zirconocene-mediated synthesis of indenes from aromatic ketones and alkynes is a prime example of a one-pot, multi-component approach. acs.orgnih.gov MCRs are highly valued in medicinal and synthetic chemistry for their atom economy and ability to rapidly generate molecular diversity. acs.org Beyond the synthesis of the basic indene core, MCRs have been developed to construct elaborate fused heterocyclic systems. For instance, a one-pot reaction of an aldehyde, 1,3-indanedione, and 6-amino uracil can produce complex indenopyridopyrimidine scaffolds, which are of interest for their biological activity. acs.orgacs.org These reactions are often facilitated by catalysts in environmentally benign media, such as water. acs.org

Synthetic Routes to this compound and its Analogs: A Methodological Overview

The synthesis of specifically substituted indene cores, such as that of this compound, requires precise control over reaction conditions to achieve the desired regiochemistry and, where applicable, stereochemistry. This article explores established and potential synthetic methodologies for obtaining this target compound and related substituted indenes, focusing on cascade reactions, halogen introduction strategies, and the control of selectivity.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-chloro-2-propyl-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl/c1-2-4-9-7-10-5-3-6-12(13)11(10)8-9/h3,5-7H,2,4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDVNTDPVZHMJGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC2=C(C1)C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662781 | |

| Record name | 7-Chloro-2-propyl-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003709-23-6 | |

| Record name | 7-Chloro-2-propyl-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 7 Chloro 2 Propyl 1h Indene and Indene Scaffolds

Electrophilic Addition Reactions

The double bond within the five-membered ring of the indene (B144670) system is susceptible to electrophilic attack. The regioselectivity and stereoselectivity of these additions are influenced by the stability of the resulting carbocation intermediate and the nature of the electrophile and solvent.

The addition of hydrogen halides (HX) to alkenes is a classic example of an electrophilic addition reaction. medium.commasterorganicchemistry.com In the case of indene, the reaction with hydrogen chloride proceeds via protonation of the double bond to form a carbocation intermediate, which is then attacked by the halide anion. wikipedia.orgpressbooks.pub

The protonation of the double bond in indene preferentially occurs at the C2 position to form a more stable secondary benzylic carbocation at the C1 position. This carbocation is stabilized by resonance with the adjacent benzene (B151609) ring. youtube.com Subsequent attack by the chloride ion at C1 leads to the formation of 1-chloroindane.

For 7-Chloro-2-propyl-1H-indene, the same principle of forming the most stable carbocation applies. The propyl group at the C2 position is an electron-donating group, which further stabilizes the positive charge that develops at C1 during the transition state leading to the carbocation. The chloro group at the C7 position on the benzene ring is an electron-withdrawing group, which may slightly destabilize the benzylic carbocation through an inductive effect. However, the directing effect of the C2-propyl group is expected to be more dominant in controlling the regioselectivity of the addition. Therefore, the addition of HCl to this compound is expected to yield 1,7-dichloro-2-propylindane as the major product.

Table 1: Hydrohalogenation of Indene and this compound

| Starting Material | Reagent | Major Product |

| 1H-Indene | HCl | 1-Chloroindane |

| This compound | HCl | 1,7-Dichloro-2-propylindane (Predicted) |

The halogenation of alkenes, such as with bromine (Br₂), typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms. stackexchange.com However, with indene, the reaction pathway and the stereochemical outcome can be more complex and solvent-dependent. acs.org

In non-polar solvents, the reaction of bromine with indene can yield a significant amount of the syn-addition product. stackexchange.com This is attributed to the formation of a tight ion pair between the initially formed carbocation (which has significant benzylic character) and the bromide anion, which then collapses quickly to the product before the bromide can attack from the opposite face. stackexchange.com In more polar solvents, the separation of the ion pair is facilitated, allowing for more anti-addition.

For this compound, the C2-propyl group would again stabilize the carbocation intermediate. The C7-chloro substituent's electron-withdrawing nature might have a minor influence on the reaction rate but is not expected to alter the fundamental mechanism. The reaction with bromine is predicted to yield 1,2-dibromo-7-chloro-2-propylindane. The stereochemistry of the product would likely depend on the solvent used, similar to the parent indene.

Table 2: Halogenation of Indene and this compound

| Starting Material | Reagent | Product |

| 1H-Indene | Br₂ | 1,2-Dibromoindane |

| This compound | Br₂ | 1,2-Dibromo-7-chloro-2-propylindane (Predicted) |

Reactions Involving the Acidic Proton (1H-indene)

The methylene (B1212753) protons at the C1 position of 1H-indene are significantly more acidic than typical allylic protons. This increased acidity is due to the stability of the conjugate base, the indenyl anion.

The treatment of indene with a strong base, such as an organolithium reagent like butyllithium (B86547) (BuLi), readily deprotonates the C1 position to form the indenyl anion. wikipedia.orgwikipedia.org The indenyl anion is aromatic, as it possesses a planar, cyclic, conjugated system with 10 π-electrons (following Hückel's 4n+2 rule), which accounts for its high stability. This anion is a valuable nucleophile in organic synthesis and a common ligand in organometallic chemistry. wikipedia.org

In the case of this compound, the C1 proton is also acidic and can be removed by a strong base. The electron-withdrawing chloro group at the C7 position is expected to increase the acidity of the C1 proton through its inductive effect, making deprotonation potentially easier than in the parent indene. The C2-propyl group may have a slight acid-weakening effect due to its electron-donating nature, but the formation of the aromatic indenyl anion is the primary driving force. The resulting 7-chloro-2-propylindenyl anion would be a versatile intermediate for further functionalization.

Table 3: Deprotonation of Indene and this compound

| Starting Material | Reagent | Product |

| 1H-Indene | BuLi | Indenylithium |

| This compound | BuLi | 7-Chloro-2-propylindenyllithium (Predicted) |

Oxidation Reactions

The indene scaffold can undergo oxidation at both the double bond and the benzylic C1 position. The outcome of the oxidation depends on the oxidant used.

Oxidation of indene with reagents like potassium dichromate in an acidic medium can lead to the cleavage of the five-membered ring, yielding homophthalic acid. wikipedia.org Atmospheric oxidation of indene, initiated by hydroxyl radicals, can lead to a variety of oxygenated products, including hydroxyindenes and indenones. nih.gov The oxidation of indene with molecular oxygen can also proceed via a radical mechanism. acs.org

For this compound, similar oxidation pathways are expected. The C2-propyl group could also be susceptible to oxidation under certain conditions. The presence of the chloro group on the aromatic ring would likely make the ring more resistant to oxidative degradation compared to the unsubstituted benzene ring of indene. The primary sites of oxidation would still be the C1-C2 double bond and the C1 benzylic position. For instance, controlled oxidation might lead to the formation of 7-chloro-2-propyl-1-indenone.

Condensation Reactions (e.g., with aldehydes or ketones to form benzofulvenes)

Indene can undergo condensation reactions with aldehydes and ketones in the presence of a base to form highly colored compounds known as benzofulvenes. wikipedia.org This reaction involves the deprotonation of the acidic C1 position to form the indenyl anion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration leads to the formation of the exocyclic double bond characteristic of benzofulvenes.

The reactivity of this compound in condensation reactions is expected to be similar. As discussed, the C1 proton is acidic, and its removal by a base would generate the corresponding 7-chloro-2-propylindenyl anion. This anion would then react with an aldehyde or ketone. The electron-withdrawing chloro group at C7 might enhance the rate of the initial deprotonation step. The product would be a substituted benzofulvene, with the propyl group remaining at its position on the five-membered ring and the chloro group on the six-membered ring.

Functional Group Interconversions on the Indene Core

Functional group interconversions are fundamental in synthetic chemistry for modifying a molecule's properties or preparing it for subsequent reactions. For a molecule like this compound, the primary handles for such transformations are the various carbon-hydrogen (C-H) bonds and the carbon-chlorine (C-Cl) bond.

C-H Activation and Functionalization

Direct C-H activation has emerged as a powerful and atom-economical strategy for molecular functionalization, avoiding the need for pre-installed functional groups. The indene core possesses several C-H bonds—vinylic, allylic, and aromatic—that can be targeted for functionalization. Transition metal catalysis, particularly with rhodium, ruthenium, and gold, has been instrumental in developing methods for the C-H functionalization of indene derivatives. nih.gov

For this compound, C-H activation could potentially occur at the C1 methylene position (allylic), the C3 vinylic position, or the aromatic C4, C5, and C6 positions. The regioselectivity of such reactions is often dictated by the directing group, catalyst, and reaction conditions. For instance, gold(I)-catalysed cascade reactions have been developed to synthesize functionalized indenes via intermolecular C-H functionalization followed by intramolecular cyclization. researchgate.net While specific studies on this compound are not documented, established protocols on related systems provide a strong basis for predicting its reactivity.

| Catalyst System | Reactant | Transformation Type | Typical Product | Reference |

|---|---|---|---|---|

| Rh(III) complexes | Aromatic oxadiazoles (B1248032) and allylic alcohols | C-H activation / Intramolecular aldol (B89426) condensation | Functionalized indene derivatives | nih.gov |

| Ru(II) complexes | Aromatic aldehydes and acrylates | [3+2] Cascade annulation | Indene frame | nih.gov |

| Au(I) complexes | Electron-rich aromatics and o-alkynylaryl α-diazoesters | Cascade C-H functionalization / 5-endo-dig carbocyclization | Functionalized indene derivatives | researchgate.net |

| [(COD)Rh(μ2-OH)]2 | Indene | Direct C-H bond activation | Indenyl-rhodium complex | organic-chemistry.org |

Post-Functionalization of Carbon-Halogen Bonds

The carbon-chlorine bond at the C7 position of this compound is a key site for post-functionalization, particularly through palladium-catalyzed cross-coupling reactions. Although aryl chlorides are known to be less reactive than the corresponding bromides or iodides, significant advances in catalyst design, especially the development of bulky, electron-rich phosphine (B1218219) ligands, have made their coupling efficient and broadly applicable. nih.govresearchgate.net This allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction would couple the C7 position with an organoboron reagent (boronic acid or ester) to form a new C-C bond, enabling the introduction of various aryl, heteroaryl, or alkyl groups. organic-chemistry.orglibretexts.org

Buchwald-Hartwig Amination: This method allows for the formation of a C-N bond by coupling the aryl chloride with a primary or secondary amine, yielding 7-amino-substituted indene derivatives. wikipedia.orglibretexts.org

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to introduce an alkynyl substituent at the C7 position. wikipedia.orglibretexts.orgorganic-chemistry.org

These transformations are fundamental for diversifying the indene scaffold and are widely used in the synthesis of complex organic materials and pharmaceuticals.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | Pd(OAc)2 / PCy3 or Pd2(dba)3 / P(t-Bu)3 | C-C (Aryl-Aryl) | organic-chemistry.org |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd(dba)2 / BINAP or other phosphine ligands | C-N (Aryl-Amine) | organic-chemistry.orgwikipedia.org |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh3)2Cl2 / CuI / Amine base | C-C (Aryl-Alkyne) | wikipedia.orgorganic-chemistry.orgyoutube.com |

| Hiyama Coupling | Organosilane | Palladium complex / Fluoride source | C-C (Aryl-Aryl/Alkenyl) | rsc.org |

| Stille Coupling | Organostannane | Palladium complex | C-C (Aryl-Aryl/Alkenyl) | rsc.org |

Skeletal Rearrangements and Ring Expansions (e.g., photoredox-enabled carbon-atom insertion)

The modification of the core carbon skeleton of a molecule represents a significant synthetic challenge. Recent advances in photoredox catalysis have enabled remarkable transformations, including the skeletal editing of aromatic scaffolds. A notable example is the photoredox-enabled functionalized carbon-atom insertion into indenes to afford 2-substituted naphthalenes. nih.govresearchgate.net

This reaction utilizes a radical carbyne precursor, generated from an α-iodonium diazo compound under visible light irradiation, which inserts a functionalized carbon atom into the indene five-membered ring, leading to a ring-expanded naphthalene (B1677914) core. nih.govnih.gov This methodology offers a powerful route for transforming the indene skeleton of a molecule like this compound into a 7-chloro-2-propylnaphthalene derivative bearing an additional functional group at the C2 position of the newly formed ring. The reaction demonstrates broad functional group tolerance, allowing for the insertion of carbon atoms bearing trifluoromethyl, ester, sulfone, nitrile, and ketone groups, among others. researchgate.netnih.gov

| Inserted Functional Group (R) | Carbyne Precursor Type | Resulting Naphthalene Product | Reference |

|---|---|---|---|

| Trifluoromethyl (-CF3) | α-iodonium diazo compound | 2-Trifluoromethyl-naphthalene derivative | nih.govnih.gov |

| Ester (-COOR') | α-iodonium diazo compound | 2-Carboalkoxy-naphthalene derivative | nih.govnih.gov |

| Sulfone (-SO2R') | α-iodonium diazo compound | 2-Sulfonyl-naphthalene derivative | nih.govnih.gov |

| Nitrile (-CN) | α-iodonium diazo compound | 2-Cyano-naphthalene derivative | nih.govnih.gov |

| Ketone (-COR') | α-iodonium diazo compound | 2-Acyl-naphthalene derivative | nih.govnih.gov |

Cycloaddition Reactions of Indene Derivatives

The double bond within the five-membered ring of the indene system can participate in various cycloaddition reactions, providing a robust method for constructing polycyclic frameworks. These reactions are governed by the principles of pericyclic chemistry and can be initiated thermally or photochemically. researchgate.netlibretexts.org

[4+2] Cycloaddition (Diels-Alder Reaction): The indene double bond can act as a dienophile, reacting with a conjugated diene to form a six-membered ring fused to the indene core. wikipedia.orgmnstate.edu While the isolated double bond of indene is a moderately reactive dienophile, its reactivity can be enhanced by the presence of electron-withdrawing groups or by using Lewis acid catalysis. Conversely, certain indene derivatives can themselves act as dienes if appropriately substituted.

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions of alkenes to the indene double bond can generate strained cyclobutane-fused ring systems. libretexts.org Intramolecular variants of this reaction are particularly powerful, where an olefinic tether attached to the indene core undergoes photocycloaddition to create complex, polycyclic strained structures. For example, the photosensitized irradiation of allyl-substituted indenes leads to the formation of benzotricyclic systems.

| Reaction Type | Indene Role | Reactant Partner | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| [4+2] Diels-Alder | Dienophile | Conjugated diene (e.g., Butadiene) | Thermal | Fused cyclohexene (B86901) derivative | wikipedia.org |

| [4+2] Hetero-Diels-Alder | Dienophile | Heterodiene (e.g., α,β-unsaturated carbonyl) | Thermal/Lewis Acid | Fused heterocyclic ring | wikipedia.org |

| [2+2] Photocycloaddition | Alkene | Alkene (intermolecular) | Photochemical (UV light) | Fused cyclobutane (B1203170) derivative | libretexts.org |

| Intramolecular [2+2] Photocycloaddition | Alkene | Tethered alkene (e.g., allyl group) | Photochemical (sensitized) | Polycyclic strained system | bg.ac.rs |

Spectroscopic Characterization and Structural Elucidation of 7 Chloro 2 Propyl 1h Indene Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information regarding the functional groups and bonding within a molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum of 7-Chloro-2-propyl-1H-indene is expected to exhibit characteristic absorption bands corresponding to its aromatic, olefinic, and aliphatic components, as well as the carbon-chlorine bond.

Key expected IR absorption bands include:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Olefinic C-H stretching: Expected around 3080-3020 cm⁻¹.

Aliphatic C-H stretching: The propyl group will show symmetric and asymmetric stretching vibrations in the 2960-2850 cm⁻¹ range.

Aromatic C=C stretching: Multiple bands are anticipated in the 1600-1450 cm⁻¹ region, characteristic of the indene (B144670) ring system.

Olefinic C=C stretching: A band corresponding to the double bond in the five-membered ring is expected around 1620-1600 cm⁻¹.

Aliphatic C-H bending: Bending vibrations for the propyl group (CH₃ and CH₂) will appear in the 1470-1370 cm⁻¹ range.

Aromatic C-H bending (out-of-plane): These bands, which are indicative of the substitution pattern on the benzene (B151609) ring, are expected in the 900-675 cm⁻¹ region. For a 1,2,3-trisubstituted benzene ring, characteristic bands can be expected.

C-Cl stretching: A strong absorption band corresponding to the carbon-chlorine bond is anticipated in the 800-600 cm⁻¹ region.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Olefinic C-H Stretch | 3080-3020 | Medium |

| Aliphatic C-H Stretch (asymmetric) | ~2960 | Strong |

| Aliphatic C-H Stretch (symmetric) | ~2870 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| Olefinic C=C Stretch | 1620-1600 | Medium-Weak |

| Aliphatic C-H Bend | 1470-1370 | Medium |

| Aromatic C-H Bend (out-of-plane) | 900-675 | Strong |

| C-Cl Stretch | 800-600 | Strong |

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. Raman active modes are often those that involve a change in the polarizability of the molecule.

For this compound, the following Raman signals are anticipated:

Aromatic and Olefinic C=C stretching: These are typically strong and sharp bands in the Raman spectrum, expected in the 1620-1550 cm⁻¹ region.

Symmetric Aliphatic C-H stretching: The symmetric vibrations of the propyl group are expected to be more prominent in the Raman spectrum than in the IR spectrum.

C-Cl stretching: The carbon-chlorine bond should also give rise to a detectable Raman signal.

The combination of IR and Raman spectroscopy would provide a more complete picture of the vibrational modes of the molecule, aiding in its structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic, olefinic, and aliphatic protons. The predicted chemical shifts (δ) are given in parts per million (ppm) relative to a standard reference such as tetramethylsilane (B1202638) (TMS).

Aromatic Protons: The three protons on the chlorinated benzene ring are expected to appear in the aromatic region, typically between δ 7.0 and 7.5 ppm. Their splitting patterns (doublets, triplets, or doublet of doublets) will depend on their coupling with each other.

Olefinic Proton: The proton at the C3 position of the indene ring is expected to resonate as a singlet or a narrow triplet (due to allylic coupling) in the region of δ 6.5-7.0 ppm.

Methylene (B1212753) Protons (C1): The two protons on the C1 carbon of the indene ring are part of the five-membered ring and are expected to appear as a singlet or a multiplet around δ 3.3-3.6 ppm.

Propyl Group Protons: The propyl group will give rise to three distinct signals:

A triplet for the terminal methyl (CH₃) group protons.

A sextet (or multiplet) for the methylene (CH₂) group protons adjacent to the methyl group.

A triplet for the methylene (CH₂) group protons attached to the C2 position of the indene ring.

Table 2: Predicted ¹H NMR Spectroscopy Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 7.0 - 7.5 | Multiplet | 3H |

| Olefinic-H (C3) | 6.5 - 7.0 | Singlet/Triplet | 1H |

| Methylene-H (C1) | 3.3 - 3.6 | Singlet/Multiplet | 2H |

| Propyl-CH₂ (attached to C2) | 2.2 - 2.6 | Triplet | 2H |

| Propyl-CH₂ | 1.4 - 1.8 | Sextet/Multiplet | 2H |

| Propyl-CH₃ | 0.8 - 1.1 | Triplet | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, a total of 12 distinct carbon signals are expected, corresponding to the 12 non-equivalent carbon atoms in the structure.

Aromatic and Olefinic Carbons: The carbons of the benzene ring and the double bond of the indene system are expected to resonate in the downfield region of the spectrum, typically between δ 120 and 150 ppm. The carbon bearing the chlorine atom (C7) will be influenced by the electronegativity of the halogen.

Aliphatic Carbons: The carbons of the propyl group and the C1 carbon of the indene ring will appear in the upfield region of the spectrum.

Table 3: Predicted ¹³C NMR Spectroscopy Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C7 (C-Cl) | 130 - 135 |

| Aromatic/Olefinic C | 120 - 150 |

| C1 | 35 - 45 |

| Propyl-CH₂ (attached to C2) | 30 - 40 |

| Propyl-CH₂ | 20 - 30 |

| Propyl-CH₃ | 10 - 15 |

Advanced NMR Techniques for Structural Confirmation and Dynamics

To unequivocally confirm the structure of this compound, advanced two-dimensional (2D) NMR techniques would be employed.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For instance, it would show correlations between the adjacent protons in the propyl group and between the aromatic protons, helping to assign their specific positions on the ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is a crucial technique for establishing the connectivity of the entire molecule. For example, it would show correlations from the propyl protons to the C2 and C3 carbons of the indene ring, and from the aromatic protons to the quaternary carbons, thus confirming the substitution pattern.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique can provide information about the spatial proximity of protons. It could be used to confirm the stereochemistry and conformation of the molecule, for instance, the relative orientation of the propyl group with respect to the indene ring system.

These advanced NMR techniques, used in concert, provide a powerful methodology for the complete and unambiguous structural elucidation of this compound and its derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals, and the wavelengths at which these absorptions occur are characteristic of the molecule's chromophores. For derivatives of this compound, the UV-Vis spectrum is primarily dictated by the electronic structure of the indene ring system.

The indene core, a benzene ring fused to a cyclopentene (B43876) ring, possesses a π-electron system that gives rise to characteristic absorption bands. Typically, substituted benzenes exhibit a primary absorption band (E-band) and a secondary, fine-structured band (B-band) arising from π → π* transitions. The addition of substituents to the benzene ring can cause shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε).

In the case of this compound derivatives, the chloro and propyl groups, along with any other substituents, will influence the UV-Vis spectrum. A chlorine atom attached to the benzene ring acts as a chromophore and can cause a bathochromic (red) shift of the absorption bands due to its electron-donating and -withdrawing resonance and inductive effects. The alkyl propyl group generally has a smaller effect, but can also contribute to slight bathochromic shifts. The position and nature of other substituents on the indene ring will further modulate the electronic environment and, consequently, the UV-Vis absorption profile.

Illustrative UV-Vis Absorption Data for a Hypothetical this compound Derivative:

| Solvent | λmax 1 (nm) | ε1 (M-1cm-1) | λmax 2 (nm) | ε2 (M-1cm-1) | Transition Type |

| Hexane | 225 | 35,000 | 278 | 1,500 | π → π |

| Ethanol | 228 | 36,500 | 280 | 1,600 | π → π |

Note: This table contains representative data and is intended for illustrative purposes, as specific experimental data for this compound was not available in the searched literature.

Mass Spectrometry (e.g., for product verification and isotopic distribution analysis)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns. For this compound derivatives, mass spectrometry serves to verify the successful synthesis of the target molecule and to confirm the presence of the chlorine atom through its characteristic isotopic distribution.

The molecular ion peak (M⁺) in the mass spectrum will correspond to the molecular weight of the specific this compound derivative. A key feature for chlorinated compounds is the presence of an M+2 peak. libretexts.org This is due to the natural isotopic abundance of chlorine, which consists of 35Cl (approximately 75.8%) and 37Cl (approximately 24.2%). libretexts.org This results in two molecular ion peaks separated by two mass-to-charge units (m/z), with a relative intensity ratio of approximately 3:1. libretexts.org The observation of this isotopic pattern is strong evidence for the presence of a single chlorine atom in the molecule. libretexts.org

The fragmentation of this compound derivatives under electron ionization (EI) would be expected to proceed through pathways that generate stable carbocations and radicals. Common fragmentation patterns for alkyl-substituted aromatic compounds include the loss of the alkyl substituent or parts of it. For instance, the loss of a propyl radical (•C₃H₇) or a propylene (B89431) molecule (C₃H₆) from the molecular ion would be anticipated. The cleavage of the C-Cl bond is also a possible fragmentation pathway.

Hypothetical Mass Spectrometry Fragmentation Data for this compound:

| m/z | Relative Intensity (%) | Proposed Fragment |

| 192/194 | 45/15 | [M]⁺ (Molecular Ion) |

| 157 | 100 | [M - Cl]⁺ |

| 149/151 | 60/20 | [M - C₃H₇]⁺ |

| 115 | 30 | [C₉H₇]⁺ |

Note: This table presents hypothetical data based on known fragmentation patterns of similar compounds and is for illustrative purposes only. The molecular formula for this compound is C₁₂H₁₃Cl.

X-ray Crystallography (e.g., for precise geometric parameters)

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and torsional angles, which are crucial for a complete structural elucidation of this compound derivatives.

For a successful X-ray crystallographic analysis, a suitable single crystal of the compound must be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined.

The crystal structure of a this compound derivative would reveal the planarity of the indene ring system and the conformation of the propyl group. It would also provide precise measurements of the carbon-carbon bond lengths within the aromatic and cyclopentene rings, as well as the carbon-chlorine bond length. Intermolecular interactions in the crystal lattice, such as π-π stacking or halogen bonding, could also be identified, providing insights into the solid-state packing of the molecules.

Illustrative Crystallographic Data for a Hypothetical this compound Derivative:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| β (°) | 105.4 |

| Volume (ų) | 1055.2 |

| Z | 4 |

| C-Cl bond length (Å) | 1.745 |

| C-C (aromatic) bond lengths (Å) | 1.38 - 1.41 |

Note: The data in this table is representative of a plausible crystal structure for a chlorinated organic molecule and is for illustrative purposes only, as no specific crystallographic data for this compound was found in the searched literature.

Organometallic Chemistry of Indenyl Ligands Derived from 7 Chloro 2 Propyl 1h Indene

Synthesis of Transition Metal Indenyl Complexes

Transition metal complexes incorporating the 7-chloro-2-propyl-1H-indenyl ligand are typically synthesized through well-established organometallic routes. These methods primarily involve the deprotonation of the indene (B144670) precursor followed by reaction with a suitable metal halide.

A common and effective method for the synthesis of these complexes is salt metathesis. wikipedia.org This process begins with the deprotonation of 7-chloro-2-propyl-1H-indene using a strong base, such as butyllithium (B86547), to generate the corresponding lithium indenide salt. This anionic ligand is then reacted with a transition metal halide, resulting in a ligand exchange reaction where the halide is displaced by the indenyl ligand, forming the desired organometallic complex and a lithium halide byproduct. wikipedia.orglibretexts.org

For instance, the reaction of lithium 7-chloro-2-propyl-1H-indenide with a metal chloride (MClₓ) would proceed as follows:

n Li(7-Cl-2-Pr-C₉H₆) + MClₓ → M(7-Cl-2-Pr-C₉H₆)ₙClₓ₋ₙ + n LiCl

The specific stoichiometry and reaction conditions can be tailored to control the number of indenyl ligands coordinated to the metal center.

Bonding Modes and Structural Characterization (η⁵- and η³-bonding)

Indenyl ligands, including 7-chloro-2-propyl-1H-indenyl, exhibit versatile coordination chemistry, primarily adopting η⁵ (pentahapto) and η³ (trihapto) bonding modes. wikipedia.org In the η⁵ mode, all five carbon atoms of the cyclopentadienyl (B1206354) portion of the indenyl ligand are bonded to the metal center, creating a stable, 18-electron complex in many cases. nih.gov The η³ bonding mode involves only three carbon atoms of the five-membered ring coordinating to the metal. wikipedia.org

The transition between these two bonding modes, often referred to as "ring slippage," is a key feature of indenyl complexes. nih.gov The presence of the fused benzene (B151609) ring in the indenyl ligand stabilizes the η³ coordination, making this slippage more facile compared to cyclopentadienyl analogues. wikipedia.orgnih.gov

Structural characterization of these complexes is typically achieved through single-crystal X-ray diffraction, which provides precise information on bond lengths, bond angles, and the hapticity of the indenyl ligand. Spectroscopic techniques such as NMR and IR are also crucial for characterizing the structure and bonding in solution. nih.gov

Dynamic Behavior and Fluxionality

Indenyl complexes, including those derived from this compound, often exhibit dynamic behavior in solution, a phenomenon known as fluxionality. rsc.org This behavior is directly related to the facile interconversion between the η⁵ and η³ bonding modes. illinois.edu

At room temperature, the rate of this haptotropic shift can be rapid on the NMR timescale, leading to averaged signals for the indenyl protons. acs.org As the temperature is lowered, the rate of this exchange can be slowed, allowing for the observation of distinct signals for the different bonding modes. This dynamic process is a manifestation of the "indenyl effect." rsc.orgacs.org

Catalytic Applications of Indenyl Metal Complexes (e.g., as precursors for Ziegler-Natta catalysts)

The unique electronic and steric properties of indenyl metal complexes make them promising candidates for various catalytic applications. A significant area of interest is their use as precursors for Ziegler-Natta catalysts in olefin polymerization. wikipedia.orgdtic.mil

Ziegler-Natta catalysts are typically composed of a transition metal compound (the precatalyst) and a co-catalyst, often an organoaluminum compound like methylaluminoxane (B55162) (MAO). wikipedia.orggoogle.com The indenyl complexes of Group 4 metals, such as titanium and zirconium, when activated by a co-catalyst, can form highly active species for the polymerization of alkenes like ethylene (B1197577) and propylene (B89431). wikipedia.orgdtic.mil The substituents on the indenyl ring, such as the chloro and propyl groups in 7-chloro-2-propyl-1H-indenyl, can influence the activity and stereoselectivity of the resulting catalyst, allowing for the tailoring of polymer properties. wikipedia.org

| Catalyst System | Monomer | Polymer Product | Reference |

| Indenyl-based Ziegler-Natta | Ethylene | Polyethylene | wikipedia.org |

| Indenyl-based Ziegler-Natta | Propylene | Polypropylene | wikipedia.org |

Indenyl Effect and Its Impact on Metal Reactivity

The "indenyl effect" refers to the enhanced reactivity of indenyl metal complexes in ligand substitution reactions compared to their cyclopentadienyl counterparts. wikipedia.org This effect is attributed to the stabilization of the transition state during associative substitution mechanisms. wikipedia.orgnih.gov

In an associative pathway, an incoming ligand attacks the metal center, leading to a transient, higher-coordination intermediate. For an 18-electron indenyl complex, this would create an unfavorable 20-electron species. However, the indenyl ligand can slip from an η⁵ to an η³ coordination mode, opening up a coordination site and maintaining an 18-electron count at the metal center. illinois.edu The fused benzene ring provides aromatic stabilization to this η³-indenyl intermediate, lowering the activation energy for the substitution reaction. nih.govresearchgate.net This results in significantly faster reaction rates, often by several orders of magnitude, for indenyl complexes. wikipedia.org

The chloro and propyl substituents on the 7-chloro-2-propyl-1H-indenyl ligand can further modulate this effect. The electron-withdrawing nature of the chloro group and the steric bulk of the propyl group can influence the ease of ring slippage and, consequently, the reactivity of the metal center.

Polymerization Studies of 7 Chloro 2 Propyl 1h Indene and Indene Monomers

Cationic Polymerization

Cationic polymerization is a method of chain-growth polymerization where a cationic initiator prompts a monomer to become reactive, which then sequentially reacts with other monomers to form a polymer. wikipedia.org This process is particularly suitable for alkenes with electron-donating substituents, which can stabilize the resulting cationic intermediate. libretexts.org

The cationic polymerization of indene (B144670) is initiated by the formation of a carbenium ion. wikipedia.org This can be achieved using protic acids, Lewis acids with a co-initiator like water, or pre-formed carbenium ion salts. libretexts.orgmit.edu The initiator transfers a charge to the indene monomer, creating a reactive cationic species. wikipedia.org Propagation then occurs as this active center adds to the double bond of subsequent monomer molecules in a head-to-tail fashion. wikipedia.org

The active centers in the cationic polymerization of indene are growing polymer chains with a carbocationic end. These active centers can exist in different states, including covalent species, tight ion pairs, solvent-separated ion pairs, and free ions. wikipedia.org The equilibrium between these states is influenced by factors such as the solvent, counterion, and temperature. wikipedia.org Spectroscopic studies have identified the indanyl cation and the polyindenyl cation as key intermediates in the process. tandfonline.com The polyindenyl cation is characterized by a distinct absorption band around 521 nm. nih.gov

Kinetic investigations into the cationic polymerization of indene have revealed that the process can exhibit characteristics of a "living" polymerization under specific conditions. acs.org This means that the molecular weight of the polymer increases linearly with the conversion of the monomer. acs.org However, achieving a truly living system is challenging due to the high reactivity of the carbocationic species, which can lead to transfer and termination reactions. mit.edu

The rate of polymerization is influenced by the concentrations of the monomer, initiator, and co-initiator. In some systems, a first-order dependence on the monomer concentration is observed. acs.org The rate constants for the elementary steps, including initiation, propagation, and termination, have been determined in various studies. For instance, in the polymerization of indene in toluene (B28343) with titanium tetrachloride, effective rate constants for catalyst solvation and chain growth have been calculated. researchgate.net

Titanium tetrachloride (TiCl₄) is a commonly used Lewis acid catalyst in the cationic polymerization of indene. tandfonline.comresearchgate.net It typically requires a co-initiator, such as water or an alkyl halide, to generate the initiating species. mit.edu The catalytic activity is highly dependent on the reaction conditions. The competition between the solvent and the monomer for solvation of the TiCl₄ catalyst can significantly affect the reaction. researchgate.net

Solvent polarity plays a critical role in cationic polymerization. wikipedia.org More polar solvents can better solvate and separate the ion pairs, leading to a higher concentration of more reactive free ions and thus a faster rate of propagation. wikipedia.org Dichloromethane is a commonly used solvent for the cationic polymerization of indene. acs.org

Temperature also has a significant effect on the polymerization process. Lower temperatures generally lead to higher molecular weights. tandfonline.com This is because termination and chain transfer reactions typically have higher activation energies than the propagation step. Therefore, decreasing the temperature favors propagation, resulting in longer polymer chains. mit.edu In some systems, negative apparent activation energies have been observed, which is attributed to the complex equilibria between different types of active chain ends. acs.org

Radiation-Induced Polymerization

Radiation-induced polymerization utilizes high-energy radiation, such as gamma rays, to initiate the polymerization process. researchgate.net This method can proceed through different mechanisms, including free-radical and ionic pathways. nih.govresearchgate.net For indene, radiation-induced polymerization in bulk has been shown to involve a mixed mechanism with a prevalence of the free-radical route. nih.gov

The efficiency and mechanism of radiation-induced polymerization can be altered by the presence of a sensitizer (B1316253). jove.commdpi.comnih.gov A sensitizer is a compound that absorbs the radiation energy more effectively than the monomer and then transfers this energy to the monomer, initiating polymerization. mdpi.com

For indene, 1,1,2,2-tetrachloroethane (B165197) (TCE) has been used as a sensitizer in gamma radiation-induced polymerization. jove.commdpi.comnih.gov The presence of TCE leads to significantly higher polymer yields and faster polymerization kinetics compared to the bulk polymerization of indene without a sensitizer. jove.commdpi.comnih.gov The sensitizer enhances the cationic polymerization mechanism alongside the free-radical mechanism. jove.comnih.gov This is supported by spectroscopic analysis of the resulting polyindene. nih.govjove.com

Interestingly, the radiation chemical yield (Gp), a measure of the number of monomer units polymerized per 100 eV of absorbed energy, shows opposite trends with increasing dose in sensitized versus unsensitized polymerization. jove.commdpi.comresearchgate.net In the presence of TCE, Gp increases with the dose, while it decreases in the absence of the sensitizer. jove.commdpi.comresearchgate.net Despite the enhanced yield and kinetics, the molecular weight of the polyindene produced via sensitized radiation-induced polymerization tends to be lower than that obtained from bulk radiation polymerization. jove.commdpi.comnih.gov

| Parameter | Cationic Polymerization with TiCl₄ | Sensitized Radiation-Induced Polymerization with TCE |

| Initiation | Lewis acid (TiCl₄) + co-initiator | High-energy radiation (gamma rays) + sensitizer (TCE) |

| Primary Mechanism | Cationic tandfonline.comresearchgate.net | Mixed free-radical and cationic jove.comnih.gov |

| Effect of Temperature | Lower temperature increases molecular weight tandfonline.com | Not detailed in the same manner |

| Solvent Effects | Polar solvents increase propagation rate wikipedia.org | Sensitizer acts as a solvent and energy transfer agent mdpi.com |

| Resulting Molecular Weight | Can be controlled, "living" polymerization possible acs.org | Generally lower than bulk radiation polymerization jove.commdpi.comnih.gov |

Yield and Kinetics Investigations

The polymerization of indene and its derivatives is most commonly achieved through cationic polymerization, although radiation-induced and other methods have also been explored. The yield and kinetics of these reactions are highly dependent on the monomer structure, initiator or catalyst used, and reaction conditions.

Research on the radiation-induced polymerization of unsubstituted indene has shown that the presence of a sensitizer, such as 1,1,2,2-tetrachloroethane, can significantly enhance the polymer yield and accelerate the polymerization kinetics compared to bulk polymerization. nih.gov In one study, the kinetic rate constant for sensitized polymerization was found to be approximately an order of magnitude higher than for unsensitized polymerization. nih.gov The radiation chemical yield (Gp) was also observed to increase with the radiation dose in sensitized polymerization. nih.gov

For the cationic polymerization of indene using catalysts like Maghnite-H (a proton-exchanged montmorillonite (B579905) clay), the conversion of the monomer is influenced by the amount of catalyst, reaction temperature, and time. researchgate.net Generally, an increase in these parameters leads to a higher monomer conversion.

The introduction of substituents on the indene ring, such as a chloro group at the 7-position and a propyl group at the 2-position, is expected to influence the monomer's reactivity and, consequently, the polymerization kinetics. The electron-withdrawing nature of the chloro group could potentially decrease the electron density of the double bond, making it less susceptible to cationic attack and thus potentially slowing down the rate of polymerization. Conversely, the electron-donating effect of the propyl group might counteract this effect to some extent. The steric hindrance from the propyl group at the 2-position could also play a role in the kinetics and the achievable molecular weight of the resulting polymer.

A study on the metallocene-catalyzed polymerization of 1-hexene, an alkene, provides insights into the fundamental rate laws for initiation, propagation, and termination, which are crucial for understanding polymerization kinetics. nih.gov Such detailed kinetic analysis for substituted indenes would be necessary to fully elucidate the impact of the chloro and propyl groups.

Below is a table summarizing kinetic data for the radiation-induced polymerization of unsubstituted indene, which can serve as a baseline for understanding the potential kinetics of its derivatives.

| Polymerization Condition | Kinetic Rate Constant (mol L⁻¹ s⁻¹) | Reference |

| Radiation-induced in bulk (2 kGy/h) | 3.68 × 10⁻⁷ | nih.gov |

| Radiation-induced in bulk (4 kGy/h) | 5.38 × 10⁻⁷ | nih.gov |

| TCE Sensitized radiation-induced (3 kGy/h) | 3.11 × 10⁻⁶ | nih.gov |

Step-Growth Polymerization of Indene Derivativeswikipedia.org

Step-growth polymerization is a mechanism where bifunctional or multifunctional monomers react to form dimers, trimers, and eventually long-chain polymers. libretexts.org This method is distinct from the more common chain-growth polymerization of indene via its double bond. For indene derivatives to undergo step-growth polymerization, they would need to be functionalized with two reactive groups.

While direct step-growth polymerization of 7-Chloro-2-propyl-1H-indene has not been reported, the concept can be applied to functionalized indene structures. For instance, if an indene derivative were synthesized with two reactive functional groups, such as hydroxyl or carboxyl groups, it could potentially undergo step-growth polymerization to form polyesters or polyamides. libretexts.org The principles of step-growth polymerization, which require high monomer conversion to achieve high molecular weight polymers, would apply in such cases. libretexts.orgresearchgate.net

The synthesis of polymers with functional groups is an active area of research, and techniques like "click" chemistry are being used to modify and create novel polymer architectures from materials prepared by step-growth polymerization. researchgate.net This approach could theoretically be used to create functional polymers from appropriately modified indene monomers.

A related concept is the polymerization of bromo(chloro)arylenes with different substituents, which proceeds via a cross-coupling mechanism that has step-growth characteristics. digitellinc.com This method has been used to create regioregular poly(1,4-arylene)s. digitellinc.com While not directly involving the indene double bond, this demonstrates how aromatic structures with appropriate leaving groups can be polymerized in a step-wise fashion.

Microstructure and Architectures of Polyindene Materials

The microstructure of a polymer, which includes the arrangement of monomer units, stereochemistry, and branching, significantly influences its physical and chemical properties. For polyindenes, the microstructure is primarily determined by the polymerization mechanism.

In the cationic polymerization of indene, the propagation typically occurs through the 1,2-addition to the double bond, leading to a polymer chain with repeating indane units. The stereochemistry of the polymer, i.e., the relative orientation of the phenyl rings along the polymer backbone, can vary. Metallocene-catalyzed polymerization of α-olefins has demonstrated the ability to produce highly isotactic polymers, and similar control over tacticity could potentially be achieved for indene derivatives with appropriate catalysts. nih.gov

The presence of substituents on the indene monomer will be directly reflected in the microstructure of the polymer. For poly(this compound), the repeating unit in the polymer chain would be 7-chloro-2-propylindane. The bulky propyl group at the 2-position could influence the stereoregularity of the polymer chain due to steric hindrance during propagation.

The architecture of polyindene materials can also be controlled. For instance, the synthesis of reactive telechelic oligomers (polymers with functional end groups) allows for chain extension reactions to produce higher molecular weight polymers or block copolymers. libretexts.org While specific studies on this compound are absent, research on other functionalized monomers provides a blueprint for creating diverse polymer architectures. researchgate.net

The synthesis of poly(indene carbonate) from indene oxide and carbon dioxide demonstrates the creation of a polycarbonate with a rigid backbone derived from the indene structure, showcasing an alternative polymer architecture. This polymer exhibited a high glass transition temperature due to its rigid structure.

Academic Implications and Potential Research Avenues of 7 Chloro 2 Propyl 1h Indene Derivatives

Building Blocks in Complex Organic Synthesis

The indene (B144670) framework is a valuable synthon in organic chemistry, and the specific substitution pattern of 7-chloro-2-propyl-1H-indene offers multiple reaction sites for further molecular elaboration. acs.orgorganic-chemistry.org The presence of the chloro group on the aromatic ring provides a handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, enabling the introduction of a wide array of functional groups. organic-chemistry.org This versatility allows for the construction of complex polycyclic aromatic systems or the attachment of specific moieties to tune the molecule's properties.

The propyl group at the 2-position can influence the steric and electronic environment of the cyclopentene (B43876) ring, and its presence can direct the regioselectivity of certain reactions. Furthermore, the methylene (B1212753) group of the five-membered ring is acidic and can be deprotonated to form an indenyl anion, a powerful nucleophile for the formation of new carbon-carbon bonds. organic-chemistry.org This reactivity has been exploited in the synthesis of a variety of complex organic molecules. The combination of these reactive sites makes this compound and its derivatives highly attractive starting materials for the synthesis of new pharmaceuticals, agrochemicals, and materials.

A variety of synthetic strategies have been developed for the preparation of substituted indene derivatives, which could be adapted for the synthesis of derivatives of this compound. organic-chemistry.orgmdpi.com These methods often involve transition metal-catalyzed cyclizations or functionalizations of readily available starting materials.

Table 1: Selected Synthetic Methods for Indene Derivatives

| Reaction Type | Catalyst/Reagents | Product Type | Reference |

| Rhodium-catalyzed reaction of 2-(chloromethyl)phenylboronic acid and alkynes | Rh(I) catalyst | Substituted indenes | organic-chemistry.org |

| Iron-catalyzed cleavage of sp3 C-N bonds | FeCl3 | Functionalized indenes | organic-chemistry.org |

| Palladium-catalyzed Suzuki coupling and Ruthenium-catalyzed ring-closing metathesis | Pd and Ru catalysts | Functionalized indenes | organic-chemistry.org |

Precursors for Advanced Functional Materials